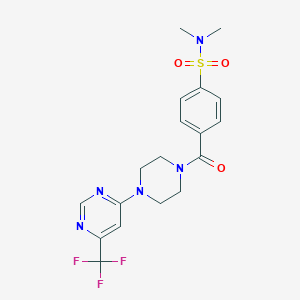

N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O3S/c1-24(2)30(28,29)14-5-3-13(4-6-14)17(27)26-9-7-25(8-10-26)16-11-15(18(19,20)21)22-12-23-16/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOKNOCXNUEITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide core, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 395.39 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds containing pyrimidine and piperazine groups often exhibit significant biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit key enzymes involved in cancer proliferation and metastasis. For instance, studies show that similar compounds can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

- Targeting Receptor Tyrosine Kinases : Some derivatives have been shown to act as reversible inhibitors of epidermal growth factor receptors (EGFR), which play a vital role in cell signaling pathways related to cancer growth .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For example:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | 2.5 | Low |

This data suggests that the compound selectively inhibits tumor cell proliferation while sparing normal cells, indicating a favorable therapeutic window .

Inhibition of MMPs

The compound has also shown promising results in inhibiting MMP-2 and MMP-9, which are associated with cancer metastasis. The inhibition was quantified with IC50 values in the low micromolar range, demonstrating its potential as an anti-metastatic agent .

Case Studies

- Study on Triple-Negative Breast Cancer (TNBC) : A preclinical study involved administering the compound to mice with induced TNBC. Results indicated significant reduction in lung metastasis compared to control groups treated with standard therapies, showcasing its potential as a novel treatment option .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, with optimal half-life values supporting its viability for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbonyl Linkages

Functional Group Variations

- Sulfonamide vs. Carboxamide (): Sulfonamides (as in the target compound) exhibit stronger hydrogen-bond acceptor capacity compared to carboxamides (e.g., A2–A6 in ).

- Trifluoromethyl Positioning ():

The 6-trifluoromethyl-pyrimidine in the target compound vs. 5-trifluoromethyl-pyridine in alters electronic distribution, affecting π-π stacking and steric interactions with hydrophobic pockets .

Key Data Table

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine-carbonyl linkage formation : Reacting a piperazine derivative (e.g., 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine) with a sulfonamide-containing benzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions .

Coupling reactions : Use of coupling agents like HATU or DCC to facilitate amide bond formation between intermediates.

Intermediate characterization :

Q. Which purification techniques are effective for isolating this compound, and how is purity assessed?

Methodological Answer:

Q. What spectroscopic methods are used to confirm the structure, and what key spectral features are indicative of successful synthesis?

Methodological Answer:

- ¹H NMR :

- Piperazine protons: Multiplet at δ 3.2–3.6 ppm (piperazine CH₂).

- Sulfonamide NH: Broad singlet at δ 8.5–9.0 ppm .

- ¹³C NMR :

- LCMS-HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₃F₃N₆O₃S: 509.1532) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during piperazine-carbonyl linkage formation?

Methodological Answer:

- Solvent selection : DMF or NMP enhances solubility of aromatic intermediates .

- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) accelerates coupling reactions by deprotonating intermediates .

- Temperature control : Maintaining reflux (~100–120°C) improves reaction kinetics without decomposition .

- Scale-up strategies : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. When encountering contradictions in NMR data between expected and observed results, what analytical strategies are recommended?

Methodological Answer:

- Dynamic effects analysis : Check for restricted rotation in sulfonamide or piperazine groups causing split signals (e.g., coalescence temperature studies) .

- Impurity profiling : Use 2D NMR (COSY, HSQC) to differentiate diastereomers or regioisomers.

- Cross-validation : Compare with X-ray crystallography data (e.g., bond angles/geometry from single-crystal studies) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., sulfonamide binding to carbonic anhydrase) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon reactivity) .

- MD simulations : Simulate solvation effects in water/DMSO to assess stability of the trifluoromethyl-pyrimidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.